5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole
Description
5-(4-Bromophenyl)-2-(cyclopentylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole is a tetra-substituted imidazole derivative characterized by:
- Position 1: A 3-(trifluoromethyl)phenyl group, imparting strong electron-withdrawing properties.
- Position 2: A cyclopentylsulfanyl (C5H9S) substituent, contributing steric bulk and moderate lipophilicity.
Properties
IUPAC Name |
5-(4-bromophenyl)-2-cyclopentylsulfanyl-1-[3-(trifluoromethyl)phenyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrF3N2S/c22-16-10-8-14(9-11-16)19-13-26-20(28-18-6-1-2-7-18)27(19)17-5-3-4-15(12-17)21(23,24)25/h3-5,8-13,18H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPENRKUFNSDCJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrF3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole typically involves multiple steps, including the formation of the imidazole ring and the introduction of the bromophenyl, cyclopentylsulfanyl, and trifluoromethylphenyl groups. Common synthetic routes may involve the use of reagents such as bromobenzene, cyclopentylthiol, and trifluoromethylbenzene under specific reaction conditions. Industrial production methods would likely optimize these steps for scalability and efficiency.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the cyclopentylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole belongs to the imidazole family, which is known for diverse biological activities. Its potential applications include:
- Enzyme Inhibition : Imidazole derivatives are often explored as enzyme inhibitors. The specific substituents in this compound may allow it to interact with various enzymes, potentially modulating their activity.
- Receptor Ligands : The unique structure may facilitate binding to specific receptors, influencing signaling pathways and biological responses.
- Antimicrobial Activity : Similar imidazole compounds have demonstrated antimicrobial properties, suggesting that this compound could be investigated for similar effects .
Material Science
The structural characteristics of this compound may also lend itself to applications in the development of new materials:
- Building Blocks for Synthesis : This compound can serve as a precursor for synthesizing more complex organic molecules, which could have applications in various industrial processes.
- Development of Unique Materials : Its distinctive chemical properties may contribute to the creation of materials with specific physical or chemical characteristics, suitable for advanced applications in electronics or coatings.
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce, related research on imidazoles provides insights into its potential applications:
- A study highlighted the antimicrobial properties of various imidazole derivatives, suggesting that modifications can enhance their effectiveness against pathogens .
- Research on enzyme inhibitors has shown that imidazole compounds can effectively bind to active sites, blocking substrate access and inhibiting enzymatic activity. This indicates a promising avenue for further exploration with this compound .
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole involves its interaction with specific molecular targets. The bromophenyl and trifluoromethylphenyl groups may interact with hydrophobic pockets in proteins, while the cyclopentylsulfanyl group can form hydrogen bonds or other interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations and Molecular Properties
The table below compares the target compound with key analogues, highlighting substituent differences and molecular characteristics:
*Calculated molecular weight based on formula C24H20BrF3N2S.
Key Observations:
Sulfanyl Group Modifications: Ethylsulfanyl (427.28 g/mol) and benzylsulfanyl (505.35 g/mol) substituents reduce or increase steric bulk compared to cyclopentylsulfanyl (521.4 g/mol). Thiol-containing analogues (e.g., 355.27 g/mol) exhibit lower molecular weights but may face stability issues due to oxidation susceptibility .
Aromatic Ring Modifications: Replacing 3-(trifluoromethyl)phenyl (target compound) with 4-(trifluoromethoxy)phenyl (505.35 g/mol) alters electronic effects, as trifluoromethoxy is less electron-withdrawing than trifluoromethyl .
Biological Activity
5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Bromophenyl group : Enhances lipophilicity and potential interaction with biological targets.
- Cyclopentylsulfanyl moiety : May contribute to selectivity and potency.
- Trifluoromethyl group : Known to increase metabolic stability and lipophilicity.
Biological Activity Overview
The biological activity of imidazole derivatives, including the compound , has been extensively studied. Key areas of activity include:
- Antimicrobial Activity : Imidazole derivatives have shown promise against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The presence of electron-withdrawing groups, such as trifluoromethyl, is often associated with enhanced antibacterial properties.
- Anticancer Properties : Compounds similar to 5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1H-imidazole have been reported to inhibit tyrosine kinases involved in cancer progression, such as c-Abl and PDGF-R . This mechanism suggests potential applications in treating neoplastic diseases.
- Anti-inflammatory Effects : Some imidazole derivatives exhibit anti-inflammatory properties, possibly through inhibition of specific pathways involved in inflammatory responses.
The mechanisms by which imidazole compounds exert their biological effects are varied. Key mechanisms include:
- Enzyme Inhibition : Many imidazole derivatives act as inhibitors of enzymes critical to pathogen survival or cancer cell proliferation. For example, inhibition of tyrosine kinases can disrupt signaling pathways essential for tumor growth .
- Receptor Modulation : Compounds may interact with various receptors, modulating signaling pathways that affect cellular responses.
Case Studies
Several studies highlight the biological activities of related compounds:
- Antibacterial Activity Study :
- Anticancer Activity Research :
- Inflammatory Response Modulation :
Data Table
| Property/Activity | Observations |
|---|---|
| Antibacterial | Effective against MRSA; structure-dependent |
| Anticancer | Inhibits tyrosine kinases; potential for leukemia treatment |
| Anti-inflammatory | Reduces pro-inflammatory cytokines |
Q & A
Q. Analytical Validation :
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Key Analytical Data |
|---|---|---|---|
| Cyclization | APS, HCl, 80°C | 72 | FT-IR: 1620 cm⁻¹ (C=N) |
| Thiolation | Cyclopentanethiol, K₂CO₃, DMF | 65 | ¹H NMR: δ 3.1 (cyclopentyl CH₂) |
Basic: How do the substituents influence the compound’s reactivity in functionalization reactions?
Methodological Answer:
- 4-Bromophenyl Group : Undergoes NAS with amines/thiols (e.g., LiAlH₄ reduction replaces Br with H) .
- Cyclopentylsulfanyl Group :
- Oxidation : H₂O₂/mCPBA converts -S- to sulfone/sulfoxide (confirmed by ³¹P NMR shifts) .
- Radical Stability : The bulky cyclopentyl group stabilizes thiyl radicals, enabling photochemical reactions .
- Trifluoromethylphenyl Group : Electron-withdrawing nature directs electrophilic substitution to para positions .
Advanced: How can structure-activity relationship (SAR) studies optimize biological activity?
Methodological Answer:
- QSAR Modeling : Use DFT calculations (e.g., Gaussian 09) to correlate substituent electronic parameters (Hammett σ) with activity .
- Key Modifications :
- Validation : Biological assays (e.g., enzyme inhibition IC₅₀) paired with computational docking (AutoDock Vina) .
Advanced: What crystallographic techniques resolve structural ambiguities in analogs?
Methodological Answer:
Q. Table 2: Crystallographic Data for Analogous Compounds
| Compound | Space Group | R Factor | Key Bond Length (Å) |
|---|---|---|---|
| Analog A | P1̄ | 0.039 | C-S: 1.81 |
| Analog B | C2/c | 0.042 | C-Br: 1.89 |
Advanced: How to address contradictions in spectroscopic data during synthesis?
Methodological Answer:
- Case Study : LCMS shows [M+H]⁺ at m/z 495, but ¹H NMR lacks expected imidazole protons.
- Hypothesis : Oxidative degradation during purification.
- Resolution :
Repeat under inert atmosphere (N₂) .
Use LCMS-HRMS to confirm degradation products (e.g., m/z 511 suggests sulfoxide formation) .
- Preventive Step : Add radical scavengers (e.g., BHT) during thiolation .
Advanced: How can computational methods guide targeted synthesis?
Methodological Answer:
- Workflow :
- DFT Calculations : Predict reaction pathways (e.g., activation energy for cyclization: 25 kcal/mol) .
- Molecular Dynamics : Simulate solvent effects (e.g., DMF stabilizes transition states better than THF) .
- Machine Learning : Train models on existing imidazole datasets to predict optimal reaction conditions (e.g., 72% accuracy for yield ≥70%) .
- Validation : Compare computational predictions with experimental yields (ΔG‡ < 5% error) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
